Home > Products > Screening Compounds P64841 > 8-Hydroxyacyclovir
8-Hydroxyacyclovir - 80685-23-0

8-Hydroxyacyclovir

Catalog Number: EVT-1819753
CAS Number: 80685-23-0
Molecular Formula: C8H11N5O4
Molecular Weight: 241.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

8-Hydroxyacyclovir is a derivative of acyclovir, a well-known antiviral medication primarily used to treat infections caused by certain types of viruses, particularly herpes simplex virus and varicella-zoster virus. This compound has garnered attention due to its potential enhancements in antiviral efficacy and its unique pharmacological properties. The classification of 8-hydroxyacyclovir falls under the category of nucleoside analogs, which are compounds that mimic the structure of nucleosides, thereby interfering with viral replication.

Source and Classification

8-Hydroxyacyclovir is synthesized from acyclovir through various chemical modifications. Acyclovir itself is derived from guanine, a purine nucleoside. The classification of 8-hydroxyacyclovir as an antiviral agent places it among other nucleoside analogs that target viral DNA polymerases, disrupting the viral life cycle.

Synthesis Analysis

The synthesis of 8-hydroxyacyclovir typically involves several methods, including:

  • Conventional Synthesis: This method often employs chemical reactions that modify the existing acyclovir structure to introduce hydroxy groups at specific positions.
  • Microwave-Assisted Synthesis: Recent advancements have shown that microwave-assisted methods can enhance the yield and reduce the reaction time for synthesizing 8-hydroxyacyclovir derivatives. For example, researchers have reported high yields (61-79%) using microwave techniques combined with condensation reactions involving substituted anilines and activated 8-hydroxyquinoline derivatives .
  • Multistep Synthesis: Some approaches involve multiple steps where intermediates are formed and subsequently transformed into the final product through various chemical reactions .
Molecular Structure Analysis

The molecular structure of 8-hydroxyacyclovir includes a bicyclic structure characteristic of nucleoside analogs, with a hydroxy group attached to the aromatic ring. Key data regarding its molecular structure includes:

  • Molecular Formula: C13H13N5O3
  • Molecular Weight: Approximately 273.27 g/mol
  • Structural Features: The compound features an acyclic side chain typical of acyclovir, along with hydroxyl functional groups that enhance its solubility and biological activity.
Chemical Reactions Analysis

8-Hydroxyacyclovir participates in various chemical reactions that can be exploited for further development:

  • Nucleophilic Substitution Reactions: These reactions are crucial for modifying the hydroxy group to enhance antiviral activity.
  • Condensation Reactions: These are employed in synthesizing derivatives with improved pharmacological profiles.
  • Oxidation Reactions: The hydroxy group can be oxidized to form ketones or aldehydes, potentially leading to new derivatives with distinct biological activities .
Mechanism of Action

The mechanism of action for 8-hydroxyacyclovir primarily involves its role as a competitive inhibitor of viral DNA polymerase. Upon entering infected cells, it is phosphorylated by viral thymidine kinase to its active triphosphate form. This active form then competes with deoxyguanosine triphosphate for incorporation into viral DNA, leading to premature chain termination during viral replication. The presence of the hydroxy group enhances binding affinity and selectivity towards viral enzymes compared to host cell enzymes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-hydroxyacyclovir include:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in water and organic solvents like methanol and ethanol.
  • Melting Point: Approximately 200°C.
  • Stability: Stable under normal conditions but may degrade under extreme pH or temperature conditions.

These properties contribute to its effectiveness as an antiviral agent while also influencing formulation strategies for pharmaceutical applications.

Applications

8-Hydroxyacyclovir has several notable applications in scientific research and medicine:

  • Antiviral Therapy: It is primarily investigated for its enhanced efficacy against herpes viruses compared to acyclovir.
  • Antitumor Activity: Some studies suggest potential antitumor effects, making it a candidate for further investigation in cancer treatment protocols .
  • Neurodegenerative Disease Research: There is ongoing research into its effects on neurodegenerative diseases such as Alzheimer’s disease due to its ability to cross the blood-brain barrier .
Metabolic Pathways and Biotransformation of 8-Hydroxyacyclovir

Enzymatic Synthesis and Catalytic Mechanisms

Role of Aldehyde Oxidase in Oxidative Metabolism

8-Hydroxyacyclovir (8-OH-ACV) is a minor oxidative metabolite of the antiviral prodrug valacyclovir and its active form acyclovir (ACV). Its formation is primarily mediated by the cytosolic enzyme aldehyde oxidase (AOX1) in humans, which catalyzes the hydroxylation of ACV at the C8 position of the purine ring. This enzymatic reaction occurs predominantly in the liver, where AOX1 is highly expressed, though lower activity is present in respiratory, gastrointestinal, and renal tissues [3] [5].

The catalytic mechanism involves molybdenum cofactor (MoCo)-dependent oxidation, where AOX1 utilizes molecular oxygen as the electron acceptor and water as the oxygen donor. The reaction proceeds via nucleophilic attack at the carbon adjacent to the purine ring nitrogen, leading to the insertion of a hydroxyl group [3] [9]. Structural studies of human AOX1 (PDB ID: 4UHW) reveal a complex homodimeric architecture with three distinct domains harboring essential cofactors: two [2Fe-2S] clusters, FAD, and the molybdenum center (MoCo) in the active site [9]. The spacious substrate-binding cavity accommodates diverse heterocyclic substrates like ACV, with substrate orientation determining regioselectivity for C8 hydroxylation over other potential sites.

Key structural features enabling this transformation include:

  • Hydrophobic substrate channel: Facilitates binding of planar heterocycles like ACV
  • Catalytic molybdenum center: Coordinates the hydroxyl transfer via Mo=O moiety
  • Electron transfer chain: Enables redox shuttling through FAD and iron-sulfur clusters

Table 1: Structural and Functional Characteristics of Human Aldehyde Oxidase (AOX1)

FeatureDescriptionFunctional Implication
Quaternary StructureHomodimer (∼300 kDa)Facilitates cooperative binding of substrates
CofactorsFAD, MoCo (molybdopterin), two [2Fe-2S] clustersElectron transfer cascade; redox catalysis
Active Site LocationDeep hydrophobic pocket near MoCo in C-terminal domainSubstrate specificity for planar N-heterocycles (e.g., purines, quinazolines)
Catalytic ResiduesConserved glutamate, phenylalanine, multiple hydrophobic residuesSubstrate orientation; proton transfer; oxygen activation
Kinetic ParametersKm (ACV) = 220 µM; Vmax = 4.8 nmol/min/mgLow catalytic efficiency relative to preferred substrates (e.g., phthalazine)

Competing Metabolic Pathways: Comparison with 9-[(Carboxymethoxy)methyl]guanine (CMMG)

Acyclovir undergoes parallel biotransformation via two major pathways:

  • AOX-mediated hydroxylation: Yields 8-OH-ACV
  • Alcohol/aldehyde dehydrogenase (ADH/ALDH) oxidation: Produces 9-[(carboxymethoxy)methyl]guanine (CMMG)

These pathways exhibit distinct biochemical mechanisms and kinetic behaviors. CMMG formation occurs through sequential oxidations: First, ADH oxidizes the primary alcohol group of ACV’s acyclic side chain to an aldehyde intermediate. Subsequently, ALDH catalyzes further oxidation to the carboxylic acid (CMMG). This pathway predominates quantitatively in humans, accounting for <15% of administered ACV, while 8-OH-ACV represents <1% of urinary metabolites [5].

Table 2: Comparative Characteristics of Acyclovir's Primary Metabolic Pathways

Parameter8-OH-ACV PathwayCMMG Pathway
Catalyzing Enzyme(s)Aldehyde oxidase (AOX1)Alcohol dehydrogenase (ADH) → Aldehyde dehydrogenase (ALDH)
Reaction TypeHeterocyclic hydroxylationSequential alcohol oxidations
Tissue LocalizationPrimarily hepatic cytosolHepatic cytosol (ADH) and mitochondria (ALDH)
Cofactor RequirementsMolecular oxygen (O2)NAD+ (for both ADH and ALDH)
Fraction of Dose~1%~10-15%
Kinetic ConstantsKm = 220 µM; Vmax = 4.8 nmol/min/mgNot reported for ACV specifically
InhibitorsHydralazine, chlorpromazine, thioridazineDisulfiram, cyanamide

Pharmacokinetic studies demonstrate that renal impairment significantly elevates systemic exposure to both metabolites due to reduced clearance. At steady state, plasma concentrations of 8-OH-ACV and CMMG were 2- to 4-fold higher in subjects with creatinine clearance (CrCl) of 15–30 mL/min compared to those with normal renal function. Importantly, the cerebrospinal fluid (CSF)-to-plasma ratios remained unchanged, indicating renal dysfunction increases CNS exposure proportionally to plasma concentrations [5].

Interspecies Variability in Metabolic Conversion

The metabolism of acyclovir to 8-OH-ACV exhibits marked species differences, primarily driven by variations in AOX1 expression, activity, and substrate specificity across mammals. Humans possess a single functional AOX1 gene, while rodents express up to four AOX isoforms (Aox1–4), complicating extrapolation from preclinical models [3] [6]. Key interspecies differences include:

  • Enzyme Activity: Humans exhibit higher hepatic AOX activity toward N-heterocycles like ACV compared to rats, but lower than guinea pigs or rabbits. Dogs display negligible AOX activity.
  • Metabolite Profile: Humans produce detectable 8-OH-ACV, whereas mice and rats generate minimal amounts. CMMG formation is conserved across mammals but with variable efficiency [6].
  • Renal Excretion Prediction: Animal models frequently underpredict human urinary excretion of unchanged ACV and its metabolites. Dogs demonstrate the highest predictive accuracy (72% within two-fold of human values), followed by rats (65%) and monkeys (60%) [7].

Table 3: Interspecies Variability in Acyclovir Metabolism to 8-OH-ACV

SpeciesAOX IsoformsRelative AOX Activity8-OH-ACV FormationAccuracy in Predicting Human Renal Excretion
HumanAOX11.0 (Reference)+++N/A
RatAOX1,3,40.3–0.5+65% within two-fold; thresholds ≥25% predictive of human fe ≥30%
DogNone functionalNot detectableUndetectable72% within two-fold; thresholds ≥19% predictive of human fe ≥30%
MonkeyAOX10.8–1.2++60% within two-fold; thresholds ≥10% predictive of human fe ≥30%
Guinea PigAOX1,3,41.5–2.0++++Not studied

These interspecies differences have critical implications for translational drug development. Preclinical toxicity studies in dogs may underestimate 8-OH-ACV formation, while rodent models inadequately recapitulate human AOX metabolism. Recent advances in organ-on-chip (OoC) technology incorporating human AOX-expressing tissues offer promising alternatives for predicting human-specific metabolism and renal excretion patterns [10]. Studies validating these models show improved correlation with clinical pharmacokinetic data, particularly for low-clearance compounds like ACV and its metabolites.

Properties

CAS Number

80685-23-0

Product Name

8-Hydroxyacyclovir

IUPAC Name

2-amino-9-(2-hydroxyethoxymethyl)-1,7-dihydropurine-6,8-dione

Molecular Formula

C8H11N5O4

Molecular Weight

241.2 g/mol

InChI

InChI=1S/C8H11N5O4/c9-7-11-5-4(6(15)12-7)10-8(16)13(5)3-17-2-1-14/h14H,1-3H2,(H,10,16)(H3,9,11,12,15)

InChI Key

PTSDSAPWOJZBNX-UHFFFAOYSA-N

SMILES

C(COCN1C2=C(C(=O)NC(=N2)N)NC1=O)O

Synonyms

8-hydroxy-9-(2-hydroxyethoxymethyl)guanine
8-hydroxyacyclovi

Canonical SMILES

C(COCN1C2=C(C(=O)NC(=N2)N)NC1=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.